N-(4-Methoxyphenyl)acrylamide

Übersicht

Beschreibung

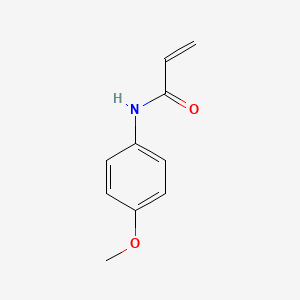

N-(4-Methoxyphenyl)acrylamid ist eine organische Verbindung, die durch das Vorhandensein einer Acrylamidgruppe gekennzeichnet ist, die an einen 4-Methoxyphenylring gebunden ist.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

N-(4-Methoxyphenyl)acrylamid kann durch die Reaktion von 4-Methoxybenzaldehyd mit Acetamid in Gegenwart einer Base wie Piperidin synthetisiert werden. Die Reaktion beinhaltet typischerweise das Rückflusskochen des Gemisches in Ethanol, gefolgt von der Kristallisation unter Verwendung eines Gemisches aus Ethanol und Dimethylformamid .

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für N-(4-Methoxyphenyl)acrylamid sind in der Literatur nicht gut dokumentiert. Der oben erwähnte Syntheseweg kann für industrielle Anwendungen mit geeigneter Optimierung der Reaktionsbedingungen und Reinigungsprozesse hochskaliert werden.

Chemische Reaktionsanalyse

Arten von Reaktionen

N-(4-Methoxyphenyl)acrylamid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Methoxygruppe kann zu einer Hydroxylgruppe oxidiert werden.

Reduktion: Die Acrylamidgruppe kann zu einem Amin reduziert werden.

Substitution: Die Methoxygruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.

Substitution: Substitutionsreaktionen können mit Reagenzien wie Halogenen oder Nukleophilen in Gegenwart eines Katalysators durchgeführt werden.

Hauptprodukte

Oxidation: 4-Hydroxyphenylacrylamid

Reduktion: N-(4-Methoxyphenyl)ethylamin

Substitution: Verschiedene substituierte Phenylacrylamide, abhängig vom verwendeten Substituenten.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-(4-Methoxyphenyl)acrylamide can be synthesized through the reaction of 4-methoxybenzaldehyde with acetamide in the presence of a base such as piperidine. The reaction typically involves refluxing the mixture in ethanol, followed by crystallization using a mixture of ethanol and dimethylformamide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Analyse Chemischer Reaktionen

Hydroxymethylation Reactions

N-(4-Methoxyphenyl)acrylamide undergoes hydroxymethylation under mild conditions. In the presence of paraformaldehyde and 1,4-diazabicyclo[2.2.2]octane (DABCO), the compound reacts to form 2-(hydroxymethyl)-N-alkyl-N-arylacrylamide derivatives .

Key Conditions :

-

Solvent : Water/tert-butanol (7:3 ratio)

-

Temperature : 55°C

-

Catalyst : DABCO

-

Reaction Time : 24 hours

Product :

2-(Hydroxymethyl)-N-(4-methoxyphenyl)acrylamide derivatives, confirmed via -NMR and mass spectrometry .

Radical-Mediated Spirocyclization

Fe-catalyzed reactions enable the formation of spirocyclic structures. This compound derivatives participate in radical-type decarbonylation with aliphatic aldehydes, yielding 1-azaspirocyclohexadienones .

Mechanism :

-

Fe initiates radical formation from aldehydes.

-

Radical intermediates undergo cyclization with the acrylamide’s α,β-unsaturated system.

Key Conditions :

Example :

Reaction with butyraldehyde produces spirocyclic compounds in moderate yields (45–65%) .

Michael Addition with Thiols

The compound reacts with nucleophiles like glutathione (GSH) via Michael addition, forming stable thioether adducts. This reactivity is critical in biochemical applications, such as drug delivery .

Reactivity Data :

While specific rate constants () for this compound are not reported, analogous acrylamides exhibit values ranging from 2.574 Mh (for less reactive derivatives) to 134.800 Mh (for highly electrophilic acrylamides) .

Conditions :

-

pH : Neutral to slightly basic

-

Solvent : Aqueous/organic mixtures

Polymerization

This compound participates in free-radical polymerization, forming polymers with tailored properties.

Typical Initiators :

Applications :

-

Thermoresponsive hydrogels

-

Drug delivery systems

Reaction Parameters :

| Parameter | Value |

|---|---|

| Temperature | 60–80°C |

| Solvent | DMF or THF |

| Monomer Conversion | >90% (confirmed via GPC) |

Substituent Effects on Reactivity

The 4-methoxyphenyl group influences reaction outcomes:

Wissenschaftliche Forschungsanwendungen

Synthesis and Properties

N-(4-Methoxyphenyl)acrylamide can be synthesized through various methods, including the reaction of 4-methoxyphenylamine with acrylamide derivatives. The compound exhibits significant properties such as thermal stability and solubility in organic solvents, making it suitable for a range of applications.

Pharmaceutical Applications

This compound has been investigated for its potential as a pharmaceutical agent. Research indicates that derivatives of this compound can activate the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, which plays a crucial role in cellular defense mechanisms against oxidative stress. For instance, substituted N-phenyl cinnamamide derivatives have shown protective effects on hepatocytes by modulating the Nrf2/ARE pathway, suggesting potential therapeutic applications in liver diseases and oxidative stress-related conditions .

Materials Science

In materials science, this compound is utilized in the development of polymers with biomedical applications. Its derivatives can be incorporated into polymer matrices to enhance biocompatibility and biodegradability. For example, research has focused on synthesizing poly(methacrylamide) derivatives that include this compound as a functional component, leading to materials with potential uses in drug delivery systems and tissue engineering .

Cosmetic Formulations

The cosmetic industry has also seen the incorporation of this compound in formulations due to its properties as a film former and stabilizer. It can enhance the texture and stability of cosmetic products, providing benefits such as improved skin feel and moisture retention. Recent studies highlight its effectiveness in formulating topical products that require specific rheological properties .

Case Study 1: Polymer Development for Drug Delivery

A study investigated the synthesis of a polymer containing this compound aimed at creating a drug delivery system for anti-inflammatory drugs. The polymer was characterized by its ability to release the drug in a controlled manner, demonstrating significant potential for therapeutic applications in chronic inflammatory diseases.

Case Study 2: Cosmetic Product Evaluation

In a recent formulation study, various concentrations of this compound were tested to evaluate their impact on skin hydration and sensory properties. The results indicated that formulations containing this compound significantly improved skin hydration levels compared to control products, showcasing its efficacy as an active ingredient in skincare formulations.

Summary Table of Applications

| Application Area | Description | Key Findings/Benefits |

|---|---|---|

| Pharmaceuticals | Activation of Nrf2 pathway for cellular defense | Potential therapeutic use in liver diseases |

| Materials Science | Development of biodegradable polymers | Enhanced biocompatibility for drug delivery systems |

| Cosmetics | Film former and stabilizer in formulations | Improved texture and moisture retention |

Wirkmechanismus

The mechanism of action of N-(4-Methoxyphenyl)acrylamide involves its interaction with specific molecular targets and pathways. For example, in its role as a corrosion inhibitor, it adsorbs onto metal surfaces, forming a protective layer that prevents corrosion. In biological systems, it may interact with cellular components, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- N-(4-Hydroxyphenyl)acrylamid

- N-(4-Methylphenyl)acrylamid

- N-(4-Chlorphenyl)acrylamid

Einzigartigkeit

N-(4-Methoxyphenyl)acrylamid ist durch das Vorhandensein der Methoxygruppe einzigartig, die spezifische chemische und physikalische Eigenschaften verleiht. Diese funktionelle Gruppe kann die Reaktivität, Löslichkeit und Wechselwirkung der Verbindung mit anderen Molekülen beeinflussen und sie von ihren Analogen unterscheiden .

Biologische Aktivität

N-(4-Methoxyphenyl)acrylamide, a compound belonging to the acrylamide class, has garnered attention for its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity, particularly in the realms of antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

This compound features a methoxy group attached to a phenyl ring, which enhances its lipophilicity and potential for biological interactions. The chemical structure can be represented as follows:

This structure allows for various interactions with biological molecules, influencing its pharmacological properties.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Table 1: Antimicrobial Activity Summary

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notably, derivatives of this compound have shown promising results in inhibiting the proliferation of cancer cells.

A study conducted on various cancer cell lines demonstrated that compounds derived from this compound could induce apoptosis and inhibit cell migration. The mechanisms involved include the modulation of key signaling pathways associated with cancer progression.

Case Study: Antitumor Efficacy

In a study evaluating the effects of this compound derivatives on lung cancer cells (A549), it was found that:

- IC50 values were significantly lower than those of standard chemotherapeutics, indicating higher potency.

- The compound induced apoptosis through activation of caspase pathways and cell cycle arrest at the G0/G1 phase.

Table 2: Antitumor Activity Data

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 | 1.96 | Apoptosis induction |

| Derivative X | HepG2 | 1.88 | β-tubulin polymerization inhibition |

Anti-inflammatory Activity

This compound also exhibits anti-inflammatory properties. Research has shown that it can inhibit the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2), which are crucial in inflammatory responses.

In vivo studies demonstrated that treatment with this compound reduced inflammation markers in models of acute inflammation, suggesting its potential as an anti-inflammatory agent.

Eigenschaften

IUPAC Name |

N-(4-methoxyphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-3-10(12)11-8-4-6-9(13-2)7-5-8/h3-7H,1H2,2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMHDGRAROYGJLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00228303 | |

| Record name | N-(4-Methoxyphenyl)acrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00228303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7766-37-2 | |

| Record name | N-(4-Methoxyphenyl)-2-propenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7766-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Methoxyphenyl)acrylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007766372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-Methoxyphenyl)acrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00228303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-methoxyphenyl)acrylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.964 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are some of the unusual reactions N-(4-Methoxyphenyl)acrylamide can undergo?

A1: this compound can participate in several interesting reactions. For example, it can undergo a 1,3-dipolar cycloaddition reaction with (4-trifluoromethyl)phenylnitrile oxide. Interestingly, depending on the reaction conditions and the other reactant, different products can be formed.

- In one scenario, the initial cycloadduct undergoes N-acylation by the dipole itself, forming a bicyclic tetrahydro-oxazolo-(3,2-b)[1,3]oxazine-2-carboxamide derivative [].

- In another scenario, a 2:1 cycloaddition with N-(4-methoxyphenyl)crotonamide results in a dihydro[1,2]-oxazolo[2,3-d][1,2,4]oxadiazole-7-carboxamide, formed by the second addition of the dipole to the C=N bond of the initially formed 2-isoxazoline compound [].

Q2: Can this compound be used as a starting material for synthesizing other compounds?

A2: Yes, this compound can be utilized as a building block in organic synthesis. One example is its use in the synthesis of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone. This synthesis involves a one-pot reaction where this compound is first formed in situ by reacting 4-methoxyaniline with acryloyl chloride in the presence of a [bmim]Cl-AlCl3 ionic liquid catalyst []. This ionic liquid plays a dual role as both a catalyst and solvent. The this compound then undergoes intramolecular Friedel-Crafts alkylation and demethylation, again facilitated by the ionic liquid, to yield the final product, 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.